molecular formula C19H15BrClN3O3S B2851667 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005294-43-8

5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2851667
M. Wt: 480.76
InChI Key: HUDTXOWMKLLDRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been studied in the context of pyridinesulfonamide, an important fragment which has a wide range of applications in novel drugs . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .


Molecular Structure Analysis

The stereostructures of the synthesized enantiomers have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

Scientific Research Applications

Synthesis and Characterization

This chemical compound's relevance in scientific research can be linked to its structure and potential in synthesizing new heterocyclic compounds. The process of synthesizing derivatives, similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, involves reactions with various reagents to form new compounds with potential biological activities. For instance, reactions with sodium hydrogen sulfide, ethyl thioglycollate, and hydrazines have been explored for producing pyrazoles, isoxazoles, and pyrimidinethiones, highlighting the compound's versatility as a precursor for various heterocyclic syntheses (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).

Biological Activities and Applications

The synthesis and evaluation of new compounds based on derivatives similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have shown promising results in antimicrobial activities. These studies involve incorporating synthesized compounds into varnishes and inks, demonstrating significant antimicrobial effects against various microbial strains. This indicates the potential use of such compounds in developing antimicrobial coatings or additives for surface protection (H. A. El‐Wahab, Tamer S. Saleh, E. Zayed, A. El-Sayed, & Ramy S.A. Assaker, 2015).

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, structurally related to the compound , has contributed to the development of selective class III electrophysiological agents. These compounds have shown comparable potency to established agents in vitro, suggesting their utility in exploring cardiac electrophysiological activities and potential therapeutic applications (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, & A. J. Marisca, 1990).

Antimicrobial and Surface Activity

Derivatives synthesized from precursors similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have shown antimicrobial properties and potential as surface-active agents. The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the compound's role in developing new antibacterial and antifungal agents (R. El-Sayed, 2006).

Future Directions

The main objective of future work is to further study the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity . This includes the continued investigation of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDTXOWMKLLDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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